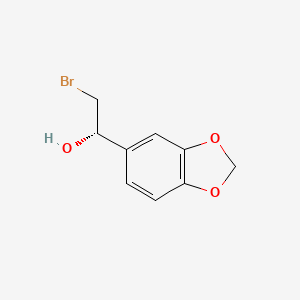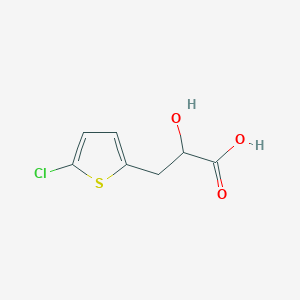
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is a synthetic organic compound It features a chlorophenyl group and a pyrrolidine ring, which are common motifs in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a pyrrolidine derivative.
Formation of the Carbonyl Group: This can be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Swern oxidation reagents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenyl)pyrrolidine: Lacks the carbonyl group, which might affect its reactivity and applications.
1-(Pyrrolidine-2-carbonyl)pyrrolidine: Lacks the chlorophenyl group, which could influence its binding properties and chemical behavior.
Uniqueness
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is unique due to the presence of both the chlorophenyl and carbonyl groups, which can confer specific reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H20Cl2N2O |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H |
InChI-Schlüssel |
QNSYFLJKAFTNKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



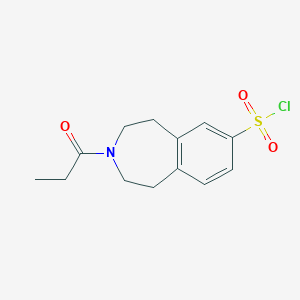
![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)



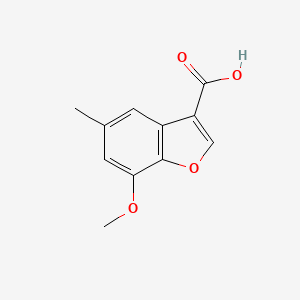
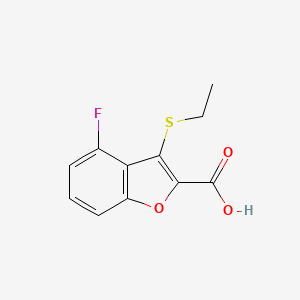

![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)

